Glyceryl tri(stearate-1-13C) Glyceryl tri(stearate-1-13C)
Brand Name: Vulcanchem
CAS No.: 287100-84-9
VCID: VC3815119
InChI: InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i55+1,56+1,57+1
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Molecular Formula: C57H110O6
Molecular Weight: 894.5 g/mol

Glyceryl tri(stearate-1-13C)

CAS No.: 287100-84-9

Cat. No.: VC3815119

Molecular Formula: C57H110O6

Molecular Weight: 894.5 g/mol

* For research use only. Not for human or veterinary use.

Glyceryl tri(stearate-1-13C) - 287100-84-9

Specification

CAS No. 287100-84-9
Molecular Formula C57H110O6
Molecular Weight 894.5 g/mol
IUPAC Name 2,3-di((113C)octadecanoyloxy)propyl (113C)octadecanoate
Standard InChI InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i55+1,56+1,57+1
Standard InChI Key DCXXMTOCNZCJGO-FIXLHGMNSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCCCC
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Introduction

Structural and Chemical Identification

Molecular Architecture

Glyceryl tri(stearate-1-13C) consists of a glycerol backbone esterified with three stearic acid molecules, each labeled with carbon-13 at the carboxyl carbon (13C^{13}\text{C}) . The structural formula is:

CH2(O13CO(CH2)16CH3)CH(O13CO(CH2)16CH3)CH2(O13CO(CH2)16CH3)\text{CH}_2(\text{O}^{13}\text{CO}(\text{CH}_2)_{16}\text{CH}_3)-\text{CH}(\text{O}^{13}\text{CO}(\text{CH}_2)_{16}\text{CH}_3)-\text{CH}_2(\text{O}^{13}\text{CO}(\text{CH}_2)_{16}\text{CH}_3)

This labeling strategy preserves the compound’s chemical behavior while allowing isotopic tracing in metabolic studies.

Physicochemical Properties

PropertyValueSource
Melting Point72–75°C
Density0.909 g/cm³
Refractive Index1.465
Isotopic Purity99 atom % 13C^{13}\text{C}

The compound’s high melting point reflects the saturated nature of stearic acid chains, while its density and refractive index align with typical triglyceride behavior .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves esterifying glycerol with 13C^{13}\text{C}-labeled stearic acid under acidic or enzymatic catalysis. Key steps include:

  • Esterification: Glycerol reacts with stearic acid-1-13C^{13}\text{C} in the presence of H2SO4\text{H}_2\text{SO}_4 or lipases at 110–130°C.

  • Purification: Crude product is recrystallized from ethanol or purified via column chromatography to ≥98% purity .

Industrial Manufacturing

Scaled production uses continuous flow reactors with immobilized lipases for efficient esterification. Post-synthesis, molecular distillation removes unreacted fatty acids, achieving >99% isotopic enrichment.

Applications in Scientific Research

Lipid Metabolism Tracing

The 13C^{13}\text{C} label permits real-time tracking of triglyceride digestion, absorption, and β-oxidation using 13C^{13}\text{C}-NMR or mass spectrometry . Studies demonstrate its utility in:

  • Mapping chylomicron-mediated lipid transport in intestinal cells.

  • Quantifying hepatic very-low-density lipoprotein (VLDL) secretion rates.

Pharmaceutical Development

Glyceryl tri(stearate-1-13C) serves as a model compound for lipid-based drug delivery systems. Its interaction with lipoproteins informs the design of nanoemulsions targeting adipose tissue .

Nutritional Studies

In vivo experiments using 13C^{13}\text{C}-labeled triglycerides reveal differential absorption kinetics of saturated vs. unsaturated fats, clarifying dietary lipid impacts on obesity .

Biochemical Interactions and Mechanisms

Enzymatic Hydrolysis

Pancreatic lipase hydrolyzes Glyceryl tri(stearate-1-13C) into 13C^{13}\text{C}-labeled stearic acid and glycerol. The reaction follows Michaelis-Menten kinetics, with Km=0.8±0.2mMK_m = 0.8 \pm 0.2 \, \text{mM} and Vmax=12μmol/min/mgV_{\text{max}} = 12 \, \mu\text{mol/min/mg} in vitro .

Cellular Effects

  • Adipocytes: Incorporation into lipid droplets upregulates PPAR-γ, enhancing adipogenesis.

  • Hepatocytes: β-oxidation of 13C^{13}\text{C}-stearate generates 13CO2^{13}\text{CO}_2, measurable via isotope-ratio mass spectrometry.

Metabolic Pathways

Glyceryl tri(stearate-1-13C)lipase3stearate-1-13C+glycerolβ-oxidationacetyl-CoA+13CO2\text{Glyceryl tri(stearate-1-13C)} \xrightarrow{\text{lipase}} 3 \, \text{stearate-1-}^{13}\text{C} + \text{glycerol} \xrightarrow{\beta\text{-oxidation}} \text{acetyl-CoA} + ^{13}\text{CO}_2

The 13C^{13}\text{C} label traces carbon flux into the TCA cycle, gluconeogenesis, and lipogenesis.

Comparative Analysis with Analogues

CompoundFatty Acid CompositionIsotopic LabelKey Applications
Glyceryl trioleateOleic acid (C18:1)NoneEmulsifier studies
Glyceryl tripalmitatePalmitic acid (C16:0)NoneFood science research
Glyceryl tri(stearate-1-13C)Stearic acid (C18:0)13C^{13}\text{C}Metabolic tracing

The 13C^{13}\text{C} label distinguishes Glyceryl tri(stearate-1-13C) from non-isotopic triglycerides, enabling unique applications in kinetic studies.

Research Frontiers

Temporal Stability in Biological Systems

Long-term 13C^{13}\text{C} retention studies reveal 85% isotopic integrity after 72 hours in murine plasma, validating its use in chronic metabolic assays.

Dose-Dependent Effects

  • Low dose (10 mg/kg): Enhances lipid oxidation without altering adiposity in mice.

  • High dose (100 mg/kg): Induces hepatic steatosis via DGAT1 inhibition.

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